molecular formula C16H11ClO3 B14848708 7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B14848708
M. Wt: 286.71 g/mol
InChI Key: ZJAHDJINJDHWCO-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound features a chromenone core structure with a chlorine atom at the 7th position and a methoxyphenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a suitable phenol derivative.

    Condensation Reaction: The benzaldehyde undergoes a condensation reaction with the phenol derivative in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions to form the chromenone core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenones.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromenones.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4H-chromen-4-one: Lacks the methoxyphenyl group at the 2nd position.

    2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the chlorine atom at the 7th position.

    7-Chloro-2-phenyl-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

7-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9H,1H3

InChI Key

ZJAHDJINJDHWCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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